1-(4-Methoxybenzo[d]thiazol-2-yl)-3-(2-(trifluoromethyl)phenyl)urea
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Overview
Description
1-(4-Methoxybenzo[d]thiazol-2-yl)-3-(2-(trifluoromethyl)phenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives It is characterized by the presence of a methoxybenzo[d]thiazole ring and a trifluoromethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxybenzo[d]thiazol-2-yl)-3-(2-(trifluoromethyl)phenyl)urea typically involves the reaction of 4-methoxybenzo[d]thiazole-2-amine with 2-(trifluoromethyl)phenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production .
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxybenzo[d]thiazol-2-yl)-3-(2-(trifluoromethyl)phenyl)urea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while reduction of a nitro group can produce an amine derivative .
Scientific Research Applications
1-(4-Methoxybenzo[d]thiazol-2-yl)-3-(2-(trifluoromethyl)phenyl)urea has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(4-Methoxybenzo[d]thiazol-2-yl)-3-(2-(trifluoromethyl)phenyl)urea involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit the activity of certain enzymes by binding to their active sites. This binding can disrupt the normal function of the enzyme, leading to a therapeutic effect. Additionally, the compound’s fluorescent properties make it useful for imaging applications, where it can selectively bind to target molecules and emit light upon excitation .
Comparison with Similar Compounds
Similar Compounds
6-Fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine: This compound shares a similar benzo[d]thiazole core but differs in the presence of a fluoro group instead of a trifluoromethyl group.
N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine: Another similar compound with a pyrimidinyl group instead of a trifluoromethyl group.
Uniqueness
1-(4-Methoxybenzo[d]thiazol-2-yl)-3-(2-(trifluoromethyl)phenyl)urea is unique due to the presence of both a methoxybenzo[d]thiazole ring and a trifluoromethylphenyl group. This combination imparts distinct chemical and physical properties, such as enhanced stability and specific reactivity, making it valuable for various applications .
Properties
IUPAC Name |
1-(4-methoxy-1,3-benzothiazol-2-yl)-3-[2-(trifluoromethyl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N3O2S/c1-24-11-7-4-8-12-13(11)21-15(25-12)22-14(23)20-10-6-3-2-5-9(10)16(17,18)19/h2-8H,1H3,(H2,20,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOWLCBISKHKBOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)NC(=O)NC3=CC=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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